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Compound of Interest

Compound Name: 2-Ethyl-4-formylbenzonitrile

Cat. No.: B589501 Get Quote

In the landscape of drug discovery and materials science, the synthesis of a novel chemical

entity such as 2-Ethyl-4-formylbenzonitrile marks the beginning of a rigorous journey of

characterization. As this molecule is not extensively documented in publicly available literature,

this guide serves not as a repository of known data, but as a comprehensive roadmap for its

empirical investigation. We will proceed with the logical framework a research scientist would

employ, detailing the requisite experimental protocols to elucidate its core physical properties.

This document is structured to provide both the "how" and the "why," ensuring that each step is

grounded in established scientific principles.

Molecular Identity and Structural Elucidation
Before any physical properties can be meaningfully determined, the unequivocal confirmation

of the molecular structure of 2-Ethyl-4-formylbenzonitrile is paramount.

1.1. Fundamental Properties

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.19 g/mol

IUPAC Name: 2-Ethyl-4-formylbenzonitrile

CAS Number: Not assigned (as of the latest search).

1.2. Predicted Structure
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The anticipated molecular structure is foundational to interpreting all subsequent data.

Caption: Molecular structure of 2-Ethyl-4-formylbenzonitrile.

1.3. Spectroscopic Confirmation Workflow

A multi-spectroscopic approach is required for definitive structural validation. This ensures that

all constitutional isomers are discounted and the desired connectivity is confirmed.

Caption: Workflow for the structural elucidation of a novel compound.

Mass Spectrometry (MS): The initial step is to confirm the molecular weight. High-resolution

mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact

mass of C₁₀H₉NO (159.0684). The fragmentation pattern will also provide structural clues;

characteristic losses would include the formyl group (-29 Da) and fragments related to the

ethyl group.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying the key

functional groups. The spectrum of 2-Ethyl-4-formylbenzonitrile is expected to show

characteristic absorption bands:

Nitrile (C≡N): A sharp, strong peak around 2220-2240 cm⁻¹.[3]

Aldehyde (C=O): A strong, sharp peak around 1690-1715 cm⁻¹ (conjugated).[1][4]

Aldehyde C-H: Two weaker peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[1]

Aromatic C=C: Peaks in the 1450-1600 cm⁻¹ region.

Aliphatic C-H: Stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural

elucidation, providing detailed information about the carbon-hydrogen framework.[5][6]

¹H NMR: Will reveal the number and environment of protons. Expected signals include a

triplet and quartet for the ethyl group, an aldehyde proton singlet, and distinct signals for

the aromatic protons.
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¹³C NMR: Will show the number of unique carbon environments. The nitrile and aldehyde

carbons will have characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously

assigning the substitution pattern on the aromatic ring by showing correlations between

protons and carbons.[5]

Core Physical Properties: A Guide to Experimental
Determination
Once the structure is confirmed, the systematic determination of its physical properties can

begin. These properties are critical for applications in drug development, influencing solubility,

formulation, and bioavailability.

Table 1: Physical Properties of 2-Ethyl-4-formylbenzonitrile

Property
Predicted
Range/Value

Experimental Value Methodology

Appearance
White to off-white
solid

To be determined Visual Inspection

Melting Point (°C) 90 - 110 To be determined
Capillary Method

(e.g., Mel-Temp)

Boiling Point (°C)
> 250 (at atm.

pressure)
To be determined

Micro-boiling point or

Distillation

| Solubility | Low in water, soluble in organic solvents | To be determined (mg/mL) | Shake-Flask

Method |

2.1. Melting Point Determination

The melting point is a fundamental indicator of purity.[7] A sharp melting range (typically < 2°C)

is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point
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Sample Preparation: Ensure the synthesized compound is a fine, dry powder.

Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3

mm height). Invert and tap the sealed end on a hard surface to pack the sample.

Apparatus: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele

tube).[8]

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an

approximate melting range. This saves time in the subsequent, more precise measurements.

Accurate Determination: Use a fresh sample. Heat rapidly to about 15-20°C below the

approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂.

Causality: A slow heating rate near the melting point is crucial to allow the system to remain in

thermal equilibrium, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically

causing a depression and broadening of the melting range.

2.2. Boiling Point Determination

Given the predicted high boiling point, determination at atmospheric pressure may not be

feasible without causing decomposition. A micro-boiling point determination or vacuum

distillation is more appropriate.[9][10][11]

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

Caption: Workflow for micro-boiling point determination.

Setup: Place a small amount of the liquid (a few milliliters) into a fusion tube. Invert a

capillary tube (sealed at one end) and place it into the liquid.

Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube containing

mineral oil.
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Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling

point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

Cooling & Reading: Remove the heat source. The stream of bubbles will slow and stop. The

boiling point is the temperature at which the liquid is drawn back into the capillary tube. This

occurs when the vapor pressure of the substance equals the atmospheric pressure.[10]

2.3. Solubility Profiling

Solubility is a critical parameter, especially in drug development. A standardized protocol, such

as the shake-flask method, provides reliable data.[12][13][14]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

Preparation: Add an excess amount of the solid compound to a known volume of the solvent

(e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: Allow the vial to stand, then centrifuge or filter the solution to remove any

undissolved solid.

Quantification: Analyze the concentration of the dissolved compound in the clear

supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: The determined concentration is the equilibrium solubility of the compound in

that solvent at that temperature.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a

saturated solution was achieved. Running the experiment for different durations can validate

that equilibrium has been reached.

Data from Analogous Compounds
To provide context for the expected properties of 2-Ethyl-4-formylbenzonitrile, the known

physical properties of structurally related compounds are presented below.
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Table 2: Physical Properties of Structurally Related Compounds

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

4-

Formylbenzonitr

ile

C₈H₅NO 131.13
100-102[15]
[16]

133 (at 12
mmHg)[15][16]

3-

Formylbenzonitril

e

C₈H₅NO 131.13 75-78[15] 210[15]

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | -34 | 211-213 |

Analysis: The presence of the polar nitrile and formyl groups in 4-Formylbenzonitrile contributes

to its solid state at room temperature and relatively high melting point. The addition of an ethyl

group in the 2-position of our target molecule may slightly alter the crystal packing and

intermolecular forces, but it is still expected to be a solid with a melting point in a similar range.

Conclusion and Forward Outlook
The comprehensive characterization of 2-Ethyl-4-formylbenzonitrile requires a systematic

and multi-faceted experimental approach. This guide outlines the foundational protocols for

confirming its structure and determining its key physical properties. The data generated from

these experiments will be invaluable for any future research and development, providing the

necessary foundation for formulation, pharmacokinetic studies, and material science

applications. The principles and methodologies described herein represent a robust framework

for the characterization of any novel chemical entity, ensuring scientific rigor and data integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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